molecular formula C9H11N3OS B12629783 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-

6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-

Cat. No.: B12629783
M. Wt: 209.27 g/mol
InChI Key: NKVYJLLZIISDJC-UHFFFAOYSA-N
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Description

The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused pyrrolo-pyridinone core. Its structure includes:

  • A pyrrolo[2,3-b]pyridin-6-one backbone, which combines a pyrrole ring fused with a pyridinone ring.
  • Substituents: 4-amino, 5-mercapto (-SH), and 2,3-dimethyl groups.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

4-amino-2,3-dimethyl-5-sulfanyl-1,7-dihydropyrrolo[2,3-b]pyridin-6-one

InChI

InChI=1S/C9H11N3OS/c1-3-4(2)11-8-5(3)6(10)7(14)9(13)12-8/h14H,1-2H3,(H4,10,11,12,13)

InChI Key

NKVYJLLZIISDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=C(C(=O)N2)S)N)C

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are commonly employed to form the fused pyrrole and pyridine rings characteristic of this compound. Typical methods include:

  • Base-mediated cyclization : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are used to induce ring closure reactions.
  • Acid-catalyzed cyclization : Sulfuric acid or other strong acids can facilitate the formation of fused heterocycles by promoting electrophilic substitution and ring closure.

Functional Group Introduction

Functional groups such as amino (-NH$$_2$$) and mercapto (-SH) groups are introduced through selective substitution or addition reactions:

  • Nitration followed by reduction : Nitro groups can be introduced using nitric acid and then reduced to amino groups using catalytic hydrogenation or reducing agents like tin chloride.
  • Thiol functionalization : Mercapto groups are typically added via thiolation reactions using thiolating agents such as thiourea or sodium hydrosulfide.

Specific Synthetic Pathways

Starting Materials

The synthesis often starts with commercially available precursors such as:

  • Pyridine derivatives
  • Substituted pyrroles

Key Steps

  • Formation of the Pyrrole Ring :

    • Pyrrole rings can be synthesized via Paal-Knorr synthesis or condensation reactions between diketones and amines.
    • For example, diketone precursors react with methylamine to form dimethyl-substituted pyrroles.
  • Fusion with Pyridine Ring :

    • The pyridine ring is fused to the pyrrole structure through cyclization reactions involving intermediates like 2-chloronicotinonitrile or similar compounds.
  • Introduction of Functional Groups :

    • Amino groups are introduced via nitration followed by reduction.
    • Mercapto groups are added using thiolating agents under mild conditions to avoid overreaction.
  • Final Cyclization :

    • The final step involves closing the bicyclic structure using strong bases or acids under controlled conditions to yield the desired compound.

Reaction Conditions

Step Reagents/Conditions Notes
Cyclization NaH or potassium tert-butoxide Ensures clean reaction outcomes with high yields.
Nitration Fuming nitric acid Requires careful handling due to reactivity.
Reduction Tin chloride or catalytic hydrogenation Converts nitro groups to amino groups efficiently.
Thiolation Sodium hydrosulfide or thiourea Introduces mercapto groups selectively under mild conditions.
Purification Chromatography (e.g., silica gel) Ensures high purity of the final product.

Challenges in Synthesis

  • Reactivity of Intermediates :

    • The intermediates formed during the synthesis can be highly reactive and require precise control over reaction conditions.
  • Selectivity Issues :

    • Functional group introduction may lead to side reactions; thus, protecting groups are often necessary.
  • Purification :

    • Multi-step synthesis can result in impurities that need advanced purification techniques such as high-performance liquid chromatography (HPLC).

Advanced Techniques

To improve yields and minimize side reactions, advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored for similar compounds:

  • Microwave irradiation accelerates reaction rates and enhances product purity.
  • Flow chemistry allows precise control over reaction parameters, improving scalability.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrrolo[2,3-b]pyridin-6-one derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .

Scientific Research Applications

6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolopyridazine Derivatives ( and )

Compounds such as 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (21c) and 6-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiones (IIa-b) share similarities with the target compound:

  • Structural Overlaps : Both feature fused heterocyclic systems (triazole + pyridazine) and sulfur-containing groups (e.g., thiones in IIa-b).
  • Key Differences: The target compound lacks a triazole ring but includes a pyridinone ring. The 5-mercapto (-SH) group in the target compound contrasts with 3-thione (-C=S) or 8-chloro substituents in triazolopyridazines.
  • Biological Relevance: Triazolopyridazines (e.g., compound 21c) were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), showing IC₅₀ values in the nanomolar range . The 5-mercapto group in the target compound may enhance metal-binding or redox activity compared to chloro or methyl substituents.
Table 1: Comparison of Triazolopyridazines and Target Compound
Compound Core Structure Substituents Reported Activity (PfDHODH IC₅₀)
21c (Triazolopyridazine) [1,2,4]Triazolo[4,3-b]pyridazine 8-Cl, 6-CH₃ 12 nM
Target Compound Pyrrolo[2,3-b]pyridin-6-one 4-NH₂, 5-SH, 2,3-(CH₃)₂ Not reported

Pyrrolo-Triazolo-Pyrazine Derivatives (Evidences 3–6)

Patent applications describe compounds like cis-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl methanol (Example #20) and N-(1-((6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide:

  • Structural Overlaps : Fused pyrrolo-heterocycles with additional rings (e.g., triazolo-pyrazine).
  • Key Differences: The target compound lacks a triazolo-pyrazine moiety and instead features a pyridinone ring. Substituents in patent compounds include sulfonamides, cyano groups, or ester linkages, whereas the target compound has amino, mercapto, and methyl groups.
  • Functional Implications: The 4-amino and 5-mercapto groups in the target compound may offer distinct hydrogen-bonding or nucleophilic properties compared to the sulfonamide or ester groups in patent derivatives.
Table 2: Comparison with Patent Compounds
Compound (Example) Core Structure Substituents Potential Applications (Patent Claims)
Example #20 () Pyrrolo[2,3-e]triazolo[4,3-a]pyrazine Cyclopentyl methanol, ethyl group Kinase inhibition, oncology
Target Compound Pyrrolo[2,3-b]pyridin-6-one 4-NH₂, 5-SH, 2,3-(CH₃)₂ Not specified in evidence

Imidazo-Pyrrolo-Pyridine Derivatives ()

Compounds like 1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine feature fused imidazole-pyrrolo-pyridine systems:

  • Structural Overlaps : Multi-ring heterocycles with nitrogen-rich cores.
  • Key Differences: The target compound replaces the imidazole ring with a pyridinone ring and includes mercapto and amino groups.
  • Synthetic Routes : Patent compounds often employ transition metal catalysis (e.g., Pd(OAc)₂/BINAP) for cross-coupling reactions , whereas the target compound’s synthesis may involve cyclization of thiosemicarbazides or carboxylic acids, as seen in triazole derivatives ().

Biological Activity

6H-Pyrrolo[2,3-b]pyridin-6-one derivatives, particularly 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-, have garnered attention due to their diverse biological activities. This compound is part of a larger class of pyrrolopyridine derivatives that exhibit significant pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of amino and mercapto groups enhances its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit various biological pathways associated with disease processes. Key areas of biological activity include:

  • Anticancer Activity :
    • Compounds in this class have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a related derivative exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, demonstrating strong potential as an anticancer agent .
  • Antibacterial Activity :
    • Some derivatives have displayed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential for therapeutic applications in infectious diseases .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in various physiological and pathological processes .

Study 1: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1). It induced apoptosis and reduced cell migration and invasion by modulating the expression of matrix metalloproteinase 9 (MMP9) and tissue inhibitor of metalloproteinases 2 (TIMP2) .

Study 2: Antimicrobial Properties

In another investigation, synthesized pyrrolo derivatives were tested for antibacterial activity. Notably, certain compounds showed effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents like clotrimazole .

Data Tables

Biological Activity Compound IC50 Value (nM) Target/Effect
FGFR Inhibition4h7 (FGFR1)Anticancer
9 (FGFR2)
Antibacterial ActivityVariousModerate to StrongPathogens
Enzyme InhibitionVariousStrongAChE/Urease

The mechanisms by which these compounds exert their biological effects often involve:

  • Targeting Receptor Tyrosine Kinases : Inhibition of FGFRs leads to decreased tumor cell proliferation.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis or metabolic pathways.
  • Enzyme Interaction : Binding to active sites of enzymes like acetylcholinesterase results in decreased substrate turnover.

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